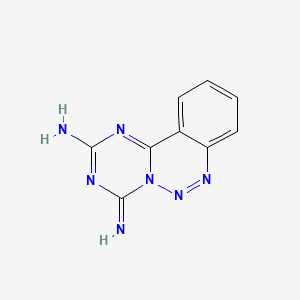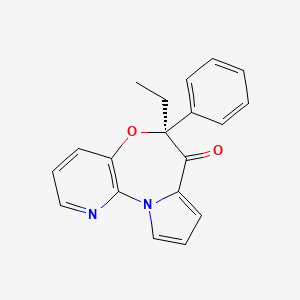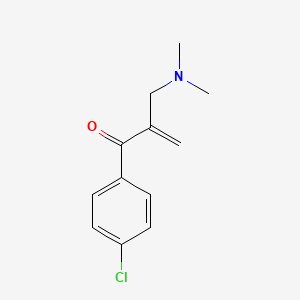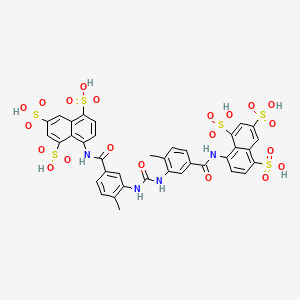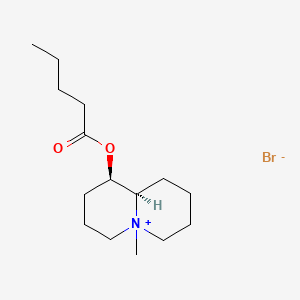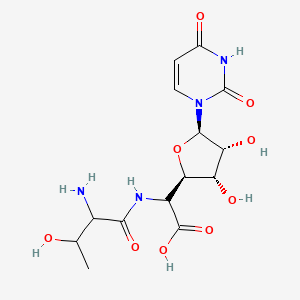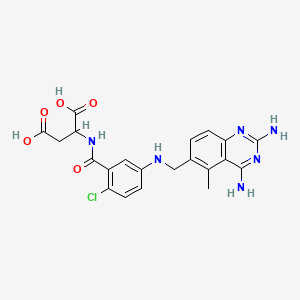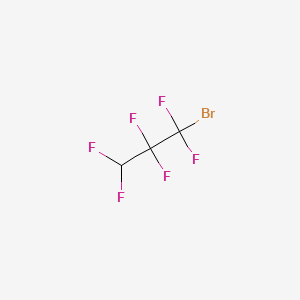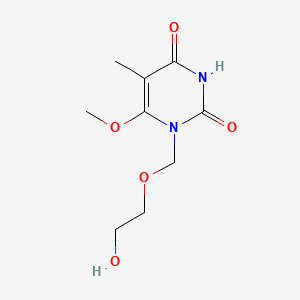![molecular formula C16H10O3 B15195141 4,5-Dihydronaphtho[1,2-e][2]benzofuran-1,3-dione CAS No. 7512-19-8](/img/structure/B15195141.png)
4,5-Dihydronaphtho[1,2-e][2]benzofuran-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 400544 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 400544 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes may include:
Starting Materials: The synthesis often begins with readily available starting materials that undergo a series of transformations.
Reaction Conditions: These reactions are usually carried out under specific conditions such as controlled temperature, pressure, and pH to optimize the reaction rate and yield.
Purification: After the synthesis, the compound is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of NSC 400544 may involve large-scale chemical reactors and continuous processing techniques to produce the compound in bulk. The process is designed to be efficient and cost-effective while maintaining high standards of safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 400544 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: NSC 400544 can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving NSC 400544 typically require specific reagents and conditions to proceed efficiently. For example:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction could produce different reduced forms of the compound.
Applications De Recherche Scientifique
NSC 400544 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for certain diseases.
Industry: NSC 400544 is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which NSC 400544 exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
NSC 400544 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
NSC 400545: A closely related compound with similar chemical properties but different biological activities.
NSC 400546: Another related compound that may have different applications in research and industry.
Uniqueness
What sets NSC 400544 apart from these similar compounds is its specific chemical structure and the unique set of reactions it can undergo. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
7512-19-8 |
|---|---|
Formule moléculaire |
C16H10O3 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
4,5-dihydronaphtho[1,2-e][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C16H10O3/c17-15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16(18)19-15/h1-6H,7-8H2 |
Clé InChI |
SPJDCFLKHUFRMH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C3=C1C=CC4=CC=CC=C43)C(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


